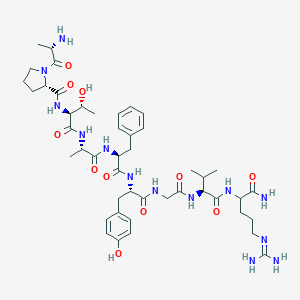

Callitachykinin I

Description

Properties

CAS No. |

158275-30-0 |

|---|---|

Molecular Formula |

C46H69N13O11 |

Molecular Weight |

980.1 g/mol |

IUPAC Name |

(2S)-N-[(2S,3R)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[1-amino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-2-oxoethyl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]-1-[(2S)-2-aminopropanoyl]pyrrolidine-2-carboxamide |

InChI |

InChI=1S/C46H69N13O11/c1-24(2)36(43(68)54-31(38(48)63)13-9-19-51-46(49)50)57-35(62)23-52-40(65)32(22-29-15-17-30(61)18-16-29)56-41(66)33(21-28-11-7-6-8-12-28)55-39(64)26(4)53-44(69)37(27(5)60)58-42(67)34-14-10-20-59(34)45(70)25(3)47/h6-8,11-12,15-18,24-27,31-34,36-37,60-61H,9-10,13-14,19-23,47H2,1-5H3,(H2,48,63)(H,52,65)(H,53,69)(H,54,68)(H,55,64)(H,56,66)(H,57,62)(H,58,67)(H4,49,50,51)/t25-,26-,27+,31?,32-,33-,34-,36-,37-/m0/s1 |

InChI Key |

SWFGPXQAJWZHSH-DQRIOHDESA-N |

SMILES |

CC(C)C(C(=O)NC(CCCN=C(N)N)C(=O)N)NC(=O)CNC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(C)NC(=O)C(C(C)O)NC(=O)C3CCCN3C(=O)C(C)N |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)NCC(=O)N[C@@H](C(C)C)C(=O)NC(CCCN=C(N)N)C(=O)N)NC(=O)[C@@H]3CCCN3C(=O)[C@H](C)N)O |

Canonical SMILES |

CC(C)C(C(=O)NC(CCCN=C(N)N)C(=O)N)NC(=O)CNC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(C)NC(=O)C(C(C)O)NC(=O)C3CCCN3C(=O)C(C)N |

sequence |

APTAFYGVR |

Synonyms |

callitachykinin I |

Origin of Product |

United States |

Molecular Biology and Biosynthesis of Callitachykinin I

Gene Identification and Precursor Structure Analysis

While the specific gene encoding the Callitachykinin I precursor in Calliphora vomitoria has not been definitively isolated and characterized, extensive research on tachykinin-related peptides in other invertebrate species provides a well-established model for its genetic origin and precursor architecture. bioone.orgnih.gov In insects, a single gene typically encodes a large precursor protein, known as a prepropeptide, which contains multiple, often different, tachykinin-related peptide sequences. bioone.orgfrontiersin.org

Analysis of TKRP precursors in various invertebrates, such as the echiuroid worm Urechis unitinctus and the fruit fly Drosophila melanogaster, reveals a common structural organization. bioone.org The precursor protein is a single polypeptide chain that includes a signal peptide at the N-terminus, followed by the sequences of several bioactive peptides. These peptide sequences are typically flanked by specific amino acid residues that act as signals for enzymatic cleavage. bioone.orgresearchgate.net

The number of peptides encoded within a single precursor can vary significantly between species, from just one to as many as fifteen. frontiersin.org For instance, the precursor in the crayfish Procambarus clarkii contains seven identical copies of the same peptide, whereas precursors in cockroaches and fruit flies contain several distinct but related peptide sequences. bioone.orgfrontiersin.orgresearchgate.net It is therefore highly probable that the this compound precursor in Calliphora vomitoria also contains the sequence for Callitachykinin II and potentially other related peptides.

| Feature | Description | Source |

| Gene Product | Prepropeptide (Precursor Protein) | bioone.org |

| Key Components | Signal Peptide, Flanking Cleavage Sites, Multiple Peptide Sequences | researchgate.net |

| Peptide Count | Varies by species (e.g., 5 in Drosophila, 7 in Urechis) | bioone.org |

| Peptide Type | Contains sequences for this compound and likely other related peptides | nih.gov |

Post-Translational Processing Mechanisms

The conversion of the inactive precursor protein into bioactive this compound requires a sequence of precise enzymatic modifications known as post-translational processing. This multi-step pathway is crucial for generating the final, functional neuropeptide.

The first major step in processing the precursor is proteolytic cleavage, where enzymes cut the long polypeptide chain to release the individual peptide sequences. bioone.orgbioone.org This process occurs within the secretory pathway of the neuron.

Endoproteolysis : The liberation of tachykinin-related peptides from their precursor is primarily achieved by endoproteases that recognize and cleave at specific sites. These cleavage sites most commonly consist of pairs of basic amino acid residues, such as Lys-Arg or Lys-Lys, which immediately flank the N- and C-termini of the peptide sequence. bioone.org

Alternative Cleavage : In some instances, cleavage can also occur at single basic residues (e.g., a lone Arginine), indicating some flexibility in the processing machinery. bioone.org

Tissue-Specific Processing : Research in other insects has shown that the extent of cleavage can be tissue-specific. For example, some N-terminally extended tachykinins found in the cockroach midgut possess internal cleavage sites that are only processed within the brain, resulting in shorter peptide variants in the central nervous system. frontiersin.org

This enzymatic cleavage cascade ensures that the peptide with the sequence APTAFYGVR is precisely excised from its larger precursor protein.

Following proteolytic release, the peptide undergoes further critical modifications to become fully active.

C-Terminal Amidation : The most significant modification for all tachykinins is C-terminal amidation. nih.govfrontiersin.org The amino acid sequence of this compound is APTAFYGVR-NH2, indicating the presence of a terminal amide group (-CONH2) instead of a free carboxyl group (-COOH). nih.gov This modification is accomplished by a sequence of enzymes acting on a C-terminal Glycine (B1666218) residue that is part of the initial precursor sequence (e.g., -Arg-Gly-). The glycine serves as the nitrogen donor for the amide group and is essential for the biological activity and stability of the peptide. bioone.org

N-Terminal Characteristics : this compound features an Alanine (B10760859) residue at its N-terminus. A notable feature of many insect tachykinins, including this compound, is the presence of a Proline residue in the second position (AP TAFYGVR-NH2). frontiersin.org This feature is significant not only for the peptide's structure but also for its subsequent inactivation, as it creates a recognition site for a specific class of peptidases. While some other peptides may undergo N-terminal modifications like the formation of pyroglutamate (pQ), this is not the case for this compound. frontiersin.org

| Modification | Location | Description | Significance | Source |

| Proteolytic Cleavage | Flanking regions of the peptide sequence | Excision from the precursor protein at dibasic (or monobasic) amino acid sites. | Releases the immature peptide. | bioone.org |

| C-Terminal Amidation | C-terminus | Conversion of the terminal carboxyl group to an amide group, using a Glycine residue as a donor. | Essential for receptor binding and biological activity. | nih.govbioone.orgfrontiersin.org |

| N-Terminal Proline | Position 2 | The sequence begins with Alanine-Proline. | Creates a susceptibility site for inactivation by Dipeptidyl peptidase IV. | frontiersin.org |

The biological action of neuropeptides like this compound must be tightly regulated, which is achieved through rapid enzymatic degradation in the extracellular space. Studies on tachykinin-related peptides in various insects have identified several key membrane-bound peptidases responsible for their inactivation. nih.govresearchgate.net

Dipeptidyl Peptidase IV (DPP-IV) : This enzyme is highly likely to be a primary inactivator of this compound. DPP-IV specifically targets peptides with a Proline residue at the second N-terminal position, cleaving off the first two amino acids (Alanine-Proline). frontiersin.orgnih.gov This action would rapidly terminate the peptide's signaling activity.

Neprilysin (NEP) : This peptidase has been shown to be a major degrading enzyme in locusts, where it cleaves the bond between Glycine and Phenylalanine in a related peptide. nih.govresearchgate.net

Angiotensin-Converting Enzyme (ACE) : In other insects, such as cockroaches, an ACE-like enzyme is a dominant peptidase, cleaving at different sites within the peptide backbone. nih.govresearchgate.net

Deamidase Activity : An additional inactivation mechanism observed in some insects involves a deamidase, which removes the C-terminal amide group, converting the peptide into its free-acid form and rendering it inactive. nih.govresearchgate.net

The specific combination and activity of these enzymes can differ between insect orders, but they collectively ensure that the signaling of this compound is a transient and precisely controlled event. nih.gov

Neuroanatomical and Tissue Distribution of Callitachykinin I

Localization within the Central Nervous System (CNS) of Calliphora vomitoria

Analysis of dissected brains and thoracic-abdominal ganglia from adult blowflies confirms the presence of Callitachykinin I. nih.govbiologists.com High-performance liquid chromatography (HPLC) combined with enzyme-linked immunosorbent assay (ELISA) has been used to identify two primary immunoreactive components in the brain, which correspond precisely to the retention times of synthetic CavTK-I and CavTK-II. nih.govbiologists.com The larval central nervous system also contains material that elutes similarly to CavTK-I and CavTK-II. nih.gov

Callitachykinin-like immunoreactivity is observed in a widespread network of interneurons within the CNS. psu.edu In insects, tachykinin-related peptides are typically found in interneurons of the brain and ventral ganglia. plos.org In Calliphora vomitoria, these immunoreactive neurons are distributed throughout the brain and the fused thoracic-abdominal ganglia. nih.govplos.org Projections from these neurons are extensive, with prominent descending neurites originating in the brain and extending through a lateral tract in the ventral ganglion. plos.org This pattern of distribution suggests a significant role for this compound in neuromodulation and signal transfer within the central nervous system. researchgate.netnih.gov

The mapping of callitachykinins in Calliphora vomitoria has been achieved through various immunocytochemical techniques. psu.edu Initially, antisera raised against locustatachykinin I (LomTK-I), a related peptide from locusts, were utilized. psu.eduresearchgate.net These antisera recognize the shared C-terminal sequence of tachykinin-related peptides and were instrumental in revealing the distribution of immunoreactive material in interneurons of the CNS and endocrine cells of the midgut. psu.edu

To achieve greater specificity, an antiserum was developed against Callitachykinin-II (CavTK-II). nih.govbiologists.com This antiserum successfully labeled all the neurons and midgut endocrine cells that were previously identified using the less selective locustatachykinin antisera. nih.govbiologists.com The peroxidase anti-peroxidase (PAP) technique has been a common method for visualizing the immunoreactivity in both cryostat sections of the brain and whole-mount preparations of ganglia and intestines. psu.edu While these methods confirm the cellular distribution, it remains unclear whether CavTK-I and CavTK-II are always co-localized within the same cells, as an unambiguous probe specifically for CavTK-I has not been established. nih.govbiologists.com

Distribution within Peripheral Tissues and Endocrine Systems

Beyond the CNS, this compound is prominently distributed in peripheral tissues, most notably the gastrointestinal system. nih.govbiologists.com This dual localization in both nervous and digestive tissues solidifies its classification as a brain-gut peptide. biologists.com

Extracts from the midgut of adult Calliphora vomitoria show the presence of immunoreactive material that co-elutes with synthetic this compound and II during HPLC analysis. nih.govbiologists.com Immunocytochemical studies have further localized this immunoreactivity to endocrine cells within the midgut wall. nih.govpsu.edu In related fly larvae, tachykinin-like immunoreactive endocrine cells are found primarily in the posterior midgut. plos.org The presence of callitachykinins in these intestinal endocrine cells suggests they play a role in regulating digestive processes. nih.gov

Quantitative analysis using techniques like ELISA has been employed to determine the relative amounts of callitachykinin-related peptides in different tissues. nih.govbiologists.com These studies have revealed a significant difference in the concentration of these peptides between the central nervous system and the midgut. biologists.com

Below is an interactive table summarizing the relative abundance of Callitachykinin-related material.

| Tissue | Relative Abundance | Primary Cell Types |

| Central Nervous System (Brain, Ganglia) | Low | Interneurons |

| Midgut | High | Endocrine Cells |

| This table illustrates the general findings on the comparative concentration of Callitachykinin-like peptides. |

Research has demonstrated that the amount of callitachykinin-related material is substantially greater in the midgut compared to the central nervous system. biologists.com Specifically, the midgut of Calliphora vomitoria contains approximately 100-fold more of this material than the CNS. biologists.com This marked difference underscores the significant role of these peptides in the gastrointestinal system, in addition to their functions as central neuromodulators. biologists.com

Receptor Pharmacology and Signal Transduction of Callitachykinin I

Identification and Characterization of Cognate Receptors

The receptors for tachykinin-related peptides in invertebrates are G protein-coupled receptors (GPCRs), a large superfamily of proteins that detect molecules outside the cell and activate internal signal transduction pathways. researchgate.netwikipedia.org While a receptor exclusively for Callitachykinin I has not been isolated and characterized, several cognate receptors for insect TKRPs have been identified, which are presumed to be the targets for this compound.

In invertebrates, four GPCRs designated as DTKR (Drosophila Tachykinin Receptor), NKD (Neurokinin Receptor from Drosophila), STKR (Stomoxys Tachykinin Receptor), and UTKR (Urechis Tachykinin Receptor) have been identified. bioone.org These receptors exhibit significant sequence identity to each other (45–75%) and a notable, though lower, identity to mammalian tachykinin receptors (35–48%). bioone.org For instance, the Drosophila melanogaster tachykinin receptor NKD shares 38% identity in its transmembrane domains with the mammalian NK3 receptor. nih.gov The STKR, identified from the stable fly Stomoxys calcitrans, is a well-characterized receptor for insect tachykinin-like peptides. researchgate.net The structural similarities between these identified insect receptors and their shared ligands suggest that they evolved from a common ancestral GPCR gene. researchgate.net

These receptors are heptahelical, meaning they pass through the cell membrane seven times. wikipedia.orgacnp.org This structure is fundamental to their function as signal transducers across the plasma membrane. acnp.org

Ligand-Receptor Binding Specificity and Affinity

The interaction between a ligand and its receptor is governed by principles of binding affinity and specificity. numberanalytics.comopen.edu Binding affinity refers to the strength of this interaction, often quantified by the dissociation constant (Kd), which represents the ligand concentration needed to occupy 50% of the receptors. numberanalytics.comopen.edu Specificity describes the ligand's ability to bind selectively to its intended receptor. numberanalytics.comopen.edu

The specificity of tachykinin-related peptides is largely determined by the amino acid sequence at their C-terminus. researchgate.netbioone.org Invertebrate TKRPs, including this compound, typically share a C-terminal consensus sequence of -Phe-X1-Gly-X2-Arg-NH2. researchgate.net This is distinct from the vertebrate tachykinin motif, -Phe-X-Gly-Leu-Met-NH2. researchgate.netbioone.org

Research has demonstrated that the C-terminal arginine residue in TKRPs is crucial for discriminating their receptors from vertebrate tachykinin receptors. bioone.org A single amino acid substitution at the C-terminus can dramatically alter receptor preference. Changing the C-terminal arginine (Arg) of an insect TKRP to methionine (Met) can convert it into an agonist for human neurokinin (NK) receptors, and conversely, changing the Met in a vertebrate tachykinin to Arg can make it an agonist for the insect STKR. researchgate.net This highlights that the major pharmacological difference between agonists for insect and human tachykinin receptors lies in this C-terminal residue. researchgate.net

Table 1: Comparison of Tachykinin C-Terminal Sequences

| Peptide Family | Example Peptide | C-Terminal Sequence | Receptor Preference |

|---|---|---|---|

| Invertebrate TKRP | This compound | -Phe-Tyr-Gly-Val-Arg-NH₂ | Insect TKRP Receptors (e.g., STKR) |

| Invertebrate TKRP | Locustatachykinin I | -Phe-Val-Gly-Val-Arg-NH₂ | Insect TKRP Receptors (e.g., STKR) |

| Vertebrate Tachykinin | Substance P | -Phe-Phe-Gly-Leu-Met-NH₂ | Vertebrate NK Receptors (e.g., NK1R) |

This table illustrates the key structural difference at the C-terminus that dictates receptor specificity between invertebrate and vertebrate tachykinins.

Intracellular Signaling Pathways Mediated by this compound Receptors

This compound exerts its effects by activating GPCRs. researchgate.net The general mechanism for GPCR activation involves several key steps. wikipedia.org In its inactive state, the receptor is bound to a heterotrimeric G protein complex, which consists of Gα, Gβ, and Gγ subunits. wikipedia.org The binding of an agonist, such as this compound, to the receptor induces a conformational change. wikipedia.org This change is transmitted to the Gα subunit, causing it to release guanosine (B1672433) diphosphate (B83284) (GDP) and bind guanosine triphosphate (GTP). wikipedia.org The GTP-bound Gα subunit then dissociates from the Gβγ dimer and the receptor, becoming free to interact with and modulate the activity of downstream effector proteins. wikipedia.orgmdpi.com

The activation of G proteins by tachykinin receptors initiates intracellular second messenger cascades. nih.gov The primary and most well-characterized pathway for tachykinin receptors involves the activation of Phospholipase C (PLC). bioone.orgnih.gov

Upon activation by the Gα subunit (typically of the Gαq/11 family), PLC cleaves the membrane phospholipid phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). mdpi.comnih.gov IP3 diffuses into the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytosol. bioone.orgnih.gov The resulting increase in intracellular Ca2+ concentration, along with DAG, activates Protein Kinase C (PKC), which then phosphorylates various cellular proteins to produce a physiological response. nih.gov

While the PLC-IP3-Ca2+ pathway is predominant, some GPCRs, including certain tachykinin receptors, can also couple to other G proteins like Gαs. mdpi.comnih.gov Activation of Gαs stimulates adenylyl cyclase, leading to the production of cyclic adenosine (B11128) monophosphate (cAMP) and the subsequent activation of Protein Kinase A (PKA). mdpi.comnih.gov For example, studies on the Drosophila tachykinin receptor (DTKR) have shown that it can couple to multiple signaling pathways, including increases in both intracellular Ca2+ and cAMP levels. nih.gov

Table 2: Signal Transduction of Tachykinin Receptors

| Receptor Type | Primary G Protein | Effector Enzyme | Second Messengers | Cellular Effect |

|---|---|---|---|---|

| Insect TKRP Receptors | Gαq/11 | Phospholipase C (PLC) | IP₃, DAG, Ca²⁺ | Activation of Protein Kinase C (PKC) |

This table summarizes the primary and potential secondary signaling pathways activated by insect tachykinin receptors upon ligand binding.

Comparative Receptor Pharmacology with Other Tachykinin-Related Peptides

The pharmacology of this compound is best understood in comparison to other tachykinins, particularly vertebrate tachykinins like Substance P. The structural differences in their active C-terminal cores result in distinct pharmacological profiles and prevent significant cross-reactivity between the invertebrate and vertebrate systems. nih.gov

The -FXGLM-NH2 motif of vertebrate tachykinins renders them inactive on invertebrate TKRP receptors, while the -FX1GX2R-NH2 motif of peptides like this compound makes them inactive on vertebrate NK receptors. nih.gov This specificity is crucial for the distinct physiological roles these peptides play in their respective phyla. While they share a common evolutionary ancestor, the divergence in peptide and receptor structure has led to pharmacologically separate signaling systems. nih.gov

Physiological and Neuromodulatory Roles of Callitachykinin I in Invertebrate Systems

Myotropic Activity and Visceral Muscle Regulation

One of the most well-documented roles of the tachykinin family, including peptides like Callitachykinin I, is their potent myotropic (muscle-stimulating) activity on visceral muscles in invertebrates. researchgate.net

Laboratory-based bioassays using isolated invertebrate tissues have consistently demonstrated the excitatory effects of tachykinin-related peptides. All identified insect TKRPs exhibit a myostimulatory effect on the hindgut muscle of the cockroach, Leucophaea maderae. researchgate.net This contractile activity is a hallmark of the insect tachykinin family. researchgate.net

Table 1: Myotropic Effects of Tachykinin-Related Peptides on Invertebrate Tissues

| Peptide Family | Species | Tissue Preparation | Observed Effect |

|---|---|---|---|

| Insect TKRPs | Leucophaea maderae (Cockroach) | Hindgut | Myostimulatory |

| Lom-TKs | Locusta migratoria (Locust) | Foregut | Myostimulatory |

| Lom-TKs | Locusta migratoria (Locust) | Oviduct | Myostimulatory |

| Lom-TKs | Periplaneta americana (Cockroach) | Hindgut | Myostimulatory |

Tachykinin-related peptides are integral to the regulation of insect gut motility. researchgate.net They are considered "brain-gut peptides" as they are produced by both neurons in the central nervous system and endocrine cells within the intestine. nih.gov This dual localization allows them to act as both neuropeptides and peripheral endocrine or paracrine substances to control the complex muscle contractions required for digestion and nutrient transport. nih.govresearchgate.net The presence of tachykinins and their receptors on enteric neurons and smooth muscle cells positions them to strategically regulate gut contractions. researchgate.net

Roles in Neuromodulation within Invertebrate Neural Circuits

Beyond their direct effects on muscle tissue, tachykinins are crucial neuromodulators, altering the activity of neural circuits that control various physiological processes. frontiersin.org

Tachykinin-related peptides play a significant role in modulating central pattern-generating (CPG) networks, which are neural circuits that produce rhythmic outputs for behaviors like locomotion and digestion. frontiersin.orgnih.gov A prominent example is found in crustaceans, where tachykinin is an important neuromodulator in the rhythm-generating motor circuits of the stomatogastric nervous system (STG). frontiersin.org The STG controls the rhythmic movements of the animal's foregut. Neuropeptides, including tachykinins, are released from descending interneurons and sensory neurons to modify the output of these CPGs, thereby adapting the digestive process to the animal's needs. nih.gov

Evidence indicates that tachykinins are involved in processing sensory information within the invertebrate central nervous system. frontiersin.org In Drosophila, tachykinins play a role in early olfactory processing. frontiersin.org They can modulate the activity of neurons in the antennal lobe, the primary olfactory center of the insect brain. nih.gov This suggests that this compound and related peptides can influence how sensory inputs, such as smells, are perceived and processed, ultimately affecting the animal's behavior. frontiersin.org

Involvement in Neuroendocrine Regulation

The influence of tachykinin-related peptides extends to the neuroendocrine system, which regulates many of the body's long-term processes through hormones. nih.gov In insects, TKRPs are implicated in the regulation of hormone release. frontiersin.org For instance, studies have shown that locustatachykinins can induce the release of adipokinetic hormone from the corpora cardiaca, a major neuroendocrine gland in insects. frontiersin.org Adipokinetic hormone is critical for mobilizing energy reserves during flight and periods of metabolic stress. This function highlights the role of tachykinin-like peptides in integrating neural signals with the endocrine system to maintain metabolic homeostasis.

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

Hormonal Release Modulation (e.g., Adipokinetic Hormone)

This compound, a member of the tachykinin family of neuropeptides, plays a significant role in the modulation of hormonal release in invertebrates, most notably impacting the secretion of adipokinetic hormone (AKH). Research has demonstrated a direct link between tachykinins and the release of AKH from the corpora cardiaca, the primary neuroendocrine gland in insects responsible for synthesizing and releasing this hormone. nih.gov

In the locust, Locusta migratoria, axons containing locustatachykinin I (LomTK I), a peptide closely related to this compound, have been shown to make direct contact with the glandular cells of the corpus cardiacum that produce AKH. nih.gov This anatomical evidence is supported by in vitro studies where the application of LomTK I to isolated corpora cardiaca induced a dose-dependent release of AKH I. nih.gov This was the first definitive demonstration of a substance directly triggering AKH release that is also endogenously present in the neural fibers innervating the AKH-producing cells. nih.gov This modulatory role is crucial for mobilizing energy reserves, as AKH is the primary hormone responsible for the mobilization of stored lipids and carbohydrates from the fat body to fuel energy-intensive activities such as flight. researchgate.netresearchgate.netnih.gov

The mechanism of this modulation involves the binding of tachykinins to their specific G protein-coupled receptors on the surface of the adipokinetic hormone-producing cells (APCs), initiating an intracellular signaling cascade that leads to hormone secretion. researchgate.net While the precise downstream signaling pathways activated by this compound in this context are still under investigation, the established relationship highlights its importance in the intricate neuroendocrine control of energy metabolism.

| Peptide | Organism | Effect on Adipokinetic Hormone (AKH) | Reference |

| Locustatachykinin I (LomTK I) | Locusta migratoria (Locust) | Induces dose-dependent release of AKH I from corpora cardiaca in vitro. | nih.gov |

Interaction with Other Endocrine Systems

The influence of this compound and related tachykinins extends beyond the singular modulation of AKH, indicating broader interactions with other invertebrate endocrine systems. Tachykinin-producing neurons and their receptors are often co-localized with cells that produce or respond to other key hormones, such as insulin-like peptides (ILPs) and octopamine (B1677172), suggesting a complex network of cross-talk. nih.govfrontiersin.org

In Drosophila melanogaster, for instance, brain insulin-producing cells, which are central regulators of metabolism and growth, express receptors for tachykinin-related peptides. frontiersin.org This suggests that tachykinins can directly influence the synthesis and/or secretion of ILPs, thereby participating in the broader regulation of nutrient homeostasis. frontiersin.org ILPs themselves are known to play critical roles in growth, metabolism, and reproduction in invertebrates. nih.gov

Furthermore, there is evidence of interaction with the octopaminergic system. Octopamine functions as a key neuromodulator, neurotransmitter, and neurohormone in insects, regulating a wide array of physiological processes including the activity of endocrine glands and the mobilization of energy substrates. nih.govresearchgate.net While direct interactions between this compound and the octopamine system are still being elucidated, the overlapping functional domains in metabolic regulation suggest a coordinated interplay between these two signaling pathways.

| Interacting Endocrine System | Observed or Inferred Interaction with Tachykinins | Key Functions of Interacting System | Potential Implication of Interaction |

| Insulin-Like Peptide (ILP) System | Tachykinin receptors are expressed on insulin-producing cells in Drosophila. frontiersin.org | Regulation of growth, metabolism, reproduction, and lifespan. frontiersin.orgnih.gov | Tachykinins may modulate ILP secretion, thereby influencing overall metabolic state. |

| Octopaminergic System | Overlapping roles in the regulation of endocrine gland activity and energy mobilization. nih.govresearchgate.net | Neuromodulation, neurotransmission, and hormonal control of lipid and carbohydrate mobilization. nih.gov | Coordinated regulation of energy balance and physiological responses to stress. |

Broader Functional Implications in Insect Biology

Regulation of Feeding Behaviors

Tachykinin signaling, including that of this compound, is implicated in the complex regulation of feeding behaviors in insects. nih.gov These neuropeptides are part of a sophisticated system that governs appetite, food intake, and satiety. In various insect species, tachykinins have been shown to act as anorexigenic factors, contributing to the suppression of food intake. nih.gov

The expression of tachykinins and their receptors in both the central nervous system and in endocrine cells of the midgut positions them to integrate signals related to nutritional status and modulate feeding accordingly. nih.govbioone.org For example, in Drosophila, tachykinin signaling in the intestine plays a role in regulating lipid metabolism, which is intrinsically linked to feeding decisions. nih.gov The modulation of feeding behavior by tachykinins is a critical component of maintaining energy homeostasis, ensuring that the insect consumes an appropriate amount of nutrients to meet its metabolic demands without excessive energy expenditure on foraging. frontiersin.org This regulation is often part of a larger network of neuropeptides, including sulfakinins, which also act as satiety factors. nih.gov

Contributions to Metabolic Homeostasis

This compound and its relatives are key players in maintaining metabolic homeostasis in invertebrates by regulating the balance between energy storage and expenditure. researchgate.netnih.gov Their role extends beyond the acute mobilization of energy reserves via AKH. Tachykinin signaling is directly involved in the control of lipid metabolism, a fundamental aspect of long-term energy storage and utilization. nih.govnih.gov

In Drosophila, tachykinins released from endocrine cells in the midgut can act hormonally to regulate lipid metabolism in the fat body, the insect equivalent of the liver and adipose tissue. nih.govnih.gov This regulation is crucial for adapting to periods of metabolic stress, such as starvation. By influencing the storage and release of lipids, tachykinins help to ensure a steady supply of energy to vital tissues and organs. This function is integrated with other metabolic hormones to provide a robust system for managing energy resources in response to changing environmental and physiological conditions. nih.gov

Influence on Aggression and Locomotion

Tachykinins, including peptides structurally similar to this compound, have been identified as significant neuromodulators of aggression and locomotion in insects. nih.gov In Drosophila melanogaster, a specific cluster of male-specific, tachykinin-expressing neurons has been shown to be critical for promoting intermale aggression. sdbonline.orgjneurosci.org Activation of these neurons increases aggressive behaviors, while their silencing leads to a reduction in aggression, without affecting other behaviors like courtship. sdbonline.org This indicates a specific role for tachykinin signaling in the neural circuits that control agonistic behaviors.

In addition to aggression, tachykinins are involved in the neuromodulation of circuits that control locomotion and food-seeking behavior. nih.gov By influencing these motor programs, tachykinins can modulate an insect's activity levels and foraging strategies in response to internal states such as hunger or external cues. This multifaceted control over behavior highlights the pleiotropic nature of tachykinin signaling in the insect central nervous system. nih.gov

Developmental Aspects of Functional Expression

The functional roles of this compound and related tachykinins are underpinned by their specific expression patterns throughout the development of an insect. Studies in Drosophila have shown that the gene encoding tachykinin-related peptides is expressed continuously from the first larval instar, through metamorphosis, and into the adult stage. nih.gov

Structure Activity Relationship Sar Studies of Callitachykinin I

Identification of Key Amino Acid Residues for Biological Activity

The biological activity of insect tachykinins, including Callitachykinin I, is predominantly dictated by the highly conserved C-terminal pentapeptide sequence: Phe-Xaa-Gly-Trp/Tyr-Arg-NH2. This region is essential for receptor binding and activation.

Key findings from studies on related insect tachykinins indicate that specific residues within this consensus sequence are critical for biological function researchgate.net:

Phenylalanine (Phe): This aromatic residue at the beginning of the consensus sequence is indispensable for activity. Its replacement with Alanine (B10760859) (Ala) typically results in a significant loss of biological function, highlighting the importance of the phenyl ring for receptor interaction researchgate.net.

Arginine (Arg): The C-terminal Arginine residue is another crucial component for the activity of insect tachykinins. Substitution of this positively charged residue with a neutral amino acid like Alanine leads to inactive peptides researchgate.net. The guanidinium group of Arginine is thought to be a key interaction point with the receptor.

Glycine (B1666218) (Gly): The Glycine residue provides conformational flexibility to the peptide backbone, which is believed to be important for adopting the correct orientation for receptor binding. While its substitution may not always lead to complete inactivation, it can significantly reduce potency.

While the C-terminal pentapeptide is sufficient for receptor activation, the N-terminal portion of this compound likely plays a role in modulating its potency and metabolic stability. For instance, the presence of a Proline residue at the second position could make the peptide susceptible to degradation by certain peptidases frontiersin.org.

Table 1: Importance of Key Amino Acid Residues in Insect Tachykinins for Biological Activity

| Residue Position (in consensus sequence) | Amino Acid | Importance for Activity | Effect of Alanine Substitution |

|---|---|---|---|

| 1 | Phenylalanine (Phe) | Crucial | Inactivation |

| 3 | Glycine (Gly) | Important for conformation | Reduced activity |

| 5 | Arginine (Arg) | Crucial | Inactivation |

Impact of N-Terminal and C-Terminal Modifications on Potency

Modifications at both the N-terminus and C-terminus of tachykinin peptides can have a profound impact on their biological potency and selectivity.

N-Terminal Modifications:

C-Terminal Modifications:

The C-terminus is critical for the biological activity of this compound. The terminal amide group is a hallmark of this peptide family and is essential for its function. Removal or modification of this amide group generally leads to a dramatic loss of activity.

Furthermore, the identity of the C-terminal amino acid is a major determinant of receptor selectivity between insect and vertebrate tachykinin receptors. Insect tachykinins, like this compound, terminate with an Arginine residue, whereas vertebrate tachykinins typically end with a Methionine. Swapping these terminal residues can interchange the receptor preference, demonstrating the critical role of this position in defining the peptide's pharmacological profile nih.govbohrium.comresearchgate.netnih.gov. For example, replacing the C-terminal Arginine of an insect tachykinin with Methionine can increase its activity at vertebrate receptors, while the reverse is true for vertebrate tachykinins nih.govbohrium.comresearchgate.net.

Rational Design Principles for Analogues

The knowledge gleaned from SAR studies provides a foundation for the rational design of this compound analogues with improved properties, such as enhanced potency, selectivity, and metabolic stability. Key principles guiding this design process include:

Preservation of the C-terminal consensus sequence: The core Phe-Xaa-Gly-Trp/Tyr-Arg-NH2 motif must be maintained to ensure receptor binding and activation.

Modification of the N-terminal region: To improve stability against aminopeptidases, the N-terminus can be modified. This could involve acetylation of the N-terminal amino group or the introduction of non-natural amino acids that are resistant to enzymatic cleavage.

Substitution of specific amino acid residues: Based on detailed SAR studies, individual amino acids can be substituted to enhance potency or selectivity. For example, replacing residues outside the core C-terminal pentapeptide with conformationally constrained amino acids could lock the peptide into a more bioactive conformation.

C-terminal residue manipulation for selectivity: As the C-terminal residue is a key determinant of receptor selectivity, modifying this position can be a powerful tool to design analogues that are highly selective for insect tachykinin receptors over their vertebrate counterparts.

Computational Approaches to SAR Modeling (e.g., Quantitative Structure-Activity Relationships - QSAR)

While specific Quantitative Structure-Activity Relationship (QSAR) models for this compound are not extensively documented in publicly available literature, the principles of QSAR are highly applicable to this class of peptides. QSAR modeling seeks to establish a mathematical relationship between the structural or physicochemical properties of a series of compounds and their biological activity.

For this compound and its analogues, a QSAR study would typically involve:

Data Set Generation: A series of this compound analogues with varying amino acid sequences and modifications would be synthesized and their biological activities (e.g., receptor binding affinity, potency in a bioassay) would be quantitatively measured.

Descriptor Calculation: A wide range of molecular descriptors for each analogue would be calculated. These descriptors can be categorized as:

Topological descriptors: Based on the 2D representation of the molecule.

Geometrical descriptors: Based on the 3D structure of the molecule.

Physicochemical descriptors: Such as hydrophobicity, electronic properties, and steric parameters of the amino acid side chains.

Model Development: Statistical methods, such as multiple linear regression or more advanced machine learning algorithms, would be used to build a model that correlates the calculated descriptors with the observed biological activity.

Model Validation: The predictive power of the QSAR model would be rigorously tested using internal and external validation techniques to ensure its robustness and reliability.

A well-validated QSAR model can be a powerful tool for predicting the biological activity of novel, unsynthesized this compound analogues, thereby guiding the rational design of more potent and selective compounds and reducing the need for extensive and costly experimental screening.

Synthetic Methodologies and Analog Development for Callitachykinin I Research

Solid-Phase Peptide Synthesis (SPPS) Techniques for Peptide Generation

Solid-Phase Peptide Synthesis (SPPS) is the cornerstone technique for producing Callitachykinin I and other peptides in a laboratory setting. This method revolutionized peptide chemistry by anchoring the initial amino acid to an insoluble polymer resin, allowing for the sequential addition of subsequent amino acids. nih.govmdpi.com The key advantage of SPPS is that excess reagents and by-products can be easily washed away after each step, simplifying the purification process compared to traditional solution-phase synthesis. youtube.com

The most prevalent strategy within SPPS for peptides like this compound is the Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) approach. nih.gov In this method, the N-terminus of the growing peptide chain is temporarily protected by an Fmoc group, which is base-labile. This group is removed using a mild base, typically piperidine (B6355638) in dimethylformamide (DMF), to expose the amine for the next coupling reaction. uci.edu The side chains of the amino acids, which may contain reactive functional groups, are protected by acid-labile groups such as tert-butyl (tBu).

The synthesis cycle for each amino acid addition involves two main steps:

Deprotection: Removal of the Fmoc group from the N-terminal amino acid of the resin-bound peptide.

Coupling: Activation of the carboxyl group of the incoming Fmoc-protected amino acid and its subsequent reaction with the newly exposed N-terminal amine of the peptide chain to form a new peptide bond. uci.edu

This cycle is repeated until the desired peptide sequence is fully assembled. Once the synthesis is complete, a final "cleavage" step is performed. This involves using a strong acid cocktail, commonly containing trifluoroacetic acid (TPA), to remove the side-chain protecting groups and release the completed peptide from the solid resin support. uci.edu

Table 1: Key Stages in Fmoc-based Solid-Phase Peptide Synthesis (SPPS)

| Step | Procedure | Reagents Commonly Used | Purpose |

|---|---|---|---|

| Resin Loading | The first amino acid is attached to the solid support (resin). | 2-chlorotrityl chloride resin, Rink amide resin | Anchors the peptide to an insoluble support for synthesis. |

| Deprotection | Removal of the N-terminal Fmoc protecting group. | 20% Piperidine in DMF | Exposes the amine for the next amino acid coupling. |

| Coupling | Formation of the peptide bond with the next amino acid. | Amino acid, coupling reagents (e.g., HBTU, DIC), base (e.g., DIPEA) | Elongates the peptide chain. |

| Washing | Rinsing the resin to remove excess reagents and by-products. | DMF, Dichloromethane (DCM) | Purifies the resin-bound peptide between steps. |

| Cleavage & Final Deprotection | Release of the peptide from the resin and removal of side-chain protecting groups. | Trifluoroacetic acid (TPA)-based cocktail | Obtains the final, unprotected peptide. |

Design and Synthesis of Functionally Modified Analogues

The synthesis of functionally modified analogues of this compound is crucial for understanding its structure-activity relationships (SAR). nih.gov By systematically altering the amino acid sequence, researchers can identify which residues are critical for receptor binding and activation. nih.gov A common strategy is alanine (B10760859) scanning, where each amino acid in the peptide is individually replaced with alanine to determine its contribution to the peptide's biological activity. nih.gov

For tachykinins, the C-terminal sequence is highly conserved and essential for biological function. guidetopharmacology.org This region, typically ending in Phe-X-Gly-Leu-Met-NH2, is a primary target for modification. nih.gov Research on other tachykinin-like peptides has shown that even a single amino acid change in this C-terminal domain can dramatically alter receptor specificity, for instance, converting an agonist for an insect tachykinin receptor into one for a human neurokinin receptor. nih.gov

The development of analogues is not limited to simple amino acid substitution. Other modifications can include:

Incorporation of non-natural amino acids: To introduce novel chemical properties or to increase stability against enzymatic degradation.

Peptide backbone modifications: Altering the amide bonds to create peptidomimetics with improved pharmacokinetic profiles.

Cyclization: Introducing cyclic constraints to lock the peptide into a specific conformation, which can enhance binding affinity and selectivity.

These synthetic analogues are instrumental in mapping the binding pocket of tachykinin receptors and elucidating the molecular interactions that govern ligand recognition and signal transduction. mdpi.com

Advanced Analytical and Experimental Methodologies in Callitachykinin I Research

High-Resolution Mass Spectrometry for Peptide Identification and Quantification

High-resolution mass spectrometry (HRMS) is a cornerstone technique in the study of Callitachykinin I (CavTK-I), enabling precise identification and quantification of this neuropeptide. bioanalysis-zone.comlabmanager.comuni-rostock.de This powerful analytical tool measures the mass-to-charge ratio (m/z) of ions with high accuracy, allowing researchers to determine the elemental composition of molecules and distinguish between compounds with the same nominal mass. bioanalysis-zone.comuni-rostock.de

In the initial isolation and characterization of CavTK-I from the blowfly, Calliphora vomitoria, mass spectrometry was instrumental in confirming the peptide's amino acid sequence, which was first determined by Edman degradation. nih.gov The sequence was established as APTAFYGVR-NH2. nih.gov This process involves ionizing the peptide and then measuring the m/z of the resulting fragments, which provides definitive sequence information.

The application of HRMS extends beyond simple identification. When coupled with liquid chromatography (LC), a technique that separates molecules based on their physicochemical properties, LC-HRMS allows for the quantification of peptides like CavTK-I in complex biological samples. nih.gov For instance, LC-HRMS has been used to analyze extracts from various tissues of the blowfly, such as the brain, thoracic-abdominal ganglia, and midgut, to determine the distribution and abundance of CavTK-I and its related isoform, Callitachykinin II (CavTK-II). biologists.comnih.gov

De novo sequencing: Determining the amino acid sequence of the peptide without prior knowledge.

Sequence confirmation: Verifying the sequence obtained through other methods like Edman degradation. nih.gov

Post-translational modification analysis: Identifying modifications such as amidation, which is crucial for the biological activity of many neuropeptides.

Quantification: Measuring the concentration of CavTK-I in different tissues and under various physiological conditions. biologists.comnih.gov

Impurity profiling: Identifying and quantifying related impurities or degradation products in synthetic peptide preparations. nih.gov

Table 1: Mass Spectrometry in the Characterization of this compound

| Analytical Goal | Technique | Key Finding |

| Sequence Confirmation | Mass Spectrometry | Confirmed the amino acid sequence of CavTK-I as APTAFYGVR-NH2. nih.gov |

| Distribution Analysis | HPLC combined with ELISA | Revealed the presence of CavTK-I in the brain, thoracic-abdominal ganglia, and midgut of the blowfly. biologists.comnih.gov |

Immunological Techniques (ELISA, RIA, Immunocytochemistry) for Detection and Localization

Immunological techniques are indispensable for detecting and localizing this compound (CavTK-I) within tissues and quantifying its levels in biological extracts. These methods leverage the high specificity of antibodies to bind to their target antigens.

Quantify peptide levels: Determine the concentration of CavTK-I and related tachykinins in tissue extracts. biologists.comnih.gov

Assess antibody specificity: Characterize the cross-reactivity of antisera with different tachykinin isoforms. For example, an antiserum raised against locustatachykinin I (LomTK-I) was found to recognize both CavTK-I and CavTK-II in ELISA and RIA. biologists.com Similarly, an antiserum against locustatachykinin II (LomTK-II) also recognized both callitachykinins. biologists.com

Monitor purification: Track the presence of tachykinin-related peptides during purification from tissue extracts. researchgate.netbiologists.com

Immunocytochemistry (ICC) is a powerful qualitative technique used to visualize the cellular and subcellular localization of peptides within tissues. In the study of CavTK-I, ICC has been crucial for mapping the distribution of tachykinin-like immunoreactivity in the nervous system and gut of insects. biologists.comroyalsocietypublishing.org For instance, antisera raised against locustatachykinins have been used to label neurons and endocrine cells in the blowfly, with the immunoreactivity attributed to the presence of callitachykinins. nih.gov An antiserum specific to CavTK-II was also developed and used to label neurons and midgut endocrine cells, which were previously identified using less selective locustatachykinin antisera. biologists.comnih.gov

| Technique | Application | Key Finding |

| ELISA | Peptide Quantification and Antibody Characterization | An antiserum to locustatachykinin I recognized both CavTK-I and CavTK-II. nih.govbiologists.com |

| RIA | Peptide Quantification and Purification Monitoring | Used with an antiserum to locustatachykinin I to monitor fractions during the isolation of tachykinin-related peptides. researchgate.netbiologists.com |

| Immunocytochemistry | Cellular Localization | Revealed tachykinin-like immunoreactivity in interneurons of the central nervous system and endocrine cells of the midgut in the blowfly. biologists.com |

Electrophysiological Techniques for Neuronal Activity Assessment

Electrophysiology encompasses a set of techniques that measure the electrical properties of biological cells and tissues, providing direct insight into neuronal function. wikipedia.org These methods are fundamental for understanding the physiological roles of neuropeptides like this compound (CavTK-I) by assessing their effects on neuronal excitability and synaptic transmission. numberanalytics.com

While direct electrophysiological studies specifically focused on CavTK-I are not extensively detailed in the provided context, the general application of these techniques to related tachykinins offers a framework for how CavTK-I's function can be assessed. Techniques such as patch-clamp recording, extracellular single-unit and multi-unit recordings, and local field potential (LFP) recordings are standard approaches. wikipedia.orgnumberanalytics.com

For instance, the effects of a related crab tachykinin-related peptide (CabTRP Ia) on the pyloric motor pattern in the stomatogastric ganglion (STG) were studied using electrophysiological recordings. biologists.com Application of synthetic CabTRP Ia excited the pyloric rhythm, an effect that was blocked by a broad-spectrum tachykinin receptor antagonist, Spantide I. biologists.com This demonstrates how electrophysiology can be used to characterize the modulatory actions of a tachykinin on a neural circuit.

Potential electrophysiological approaches for studying CavTK-I include:

Patch-Clamp Recording: To study the effects of CavTK-I on the ion channels and membrane potential of individual neurons. frontiersin.org This can reveal whether the peptide has excitatory or inhibitory effects.

Extracellular Recordings: To monitor the firing rate of neurons in response to CavTK-I application, providing information about its influence on neuronal activity at the network level. numberanalytics.com

Calcium Imaging: An optical technique often used in conjunction with electrophysiology to visualize changes in intracellular calcium concentrations, which are an indirect measure of neuronal activity. frontiersin.org

| Technique | Principle | Potential Application for CavTK-I |

| Patch-Clamp Recording | Measures ionic currents through individual ion channels or the whole cell. numberanalytics.com | Determine if CavTK-I directly alters the electrical properties of specific neurons. |

| Extracellular Recording | Records the electrical activity of one or more neurons adjacent to the electrode tip. wikipedia.org | Assess the overall effect of CavTK-I on the firing patterns of neuronal populations in specific brain regions. |

| Calcium Imaging | Measures changes in intracellular calcium levels as an indicator of neuronal activity. frontiersin.org | Map the spatial and temporal patterns of neuronal activation by CavTK-I across a network. |

Molecular Biology Techniques (Gene Cloning, Expression Studies, In Situ Hybridization)

Molecular biology techniques provide the tools to study the genetic basis of this compound (CavTK-I), from the gene that encodes it to its expression patterns within the organism. byjus.compraxilabs.comwikipedia.org

Gene Cloning is the process of isolating a gene of interest and making multiple identical copies. geneticeducation.co.inuomustansiriyah.edu.iq While the specific cloning of the CavTK-I gene is not detailed in the provided results, the gene encoding sulfakinins in Calliphora vomitoria has been cloned. plos.org A similar approach would be necessary to study the CavTK-I gene's structure, regulation, and to produce recombinant peptide for further studies. The general process involves isolating the DNA, inserting it into a vector (like a plasmid), and introducing this recombinant vector into a host organism (like bacteria) to amplify the gene. ncert.nic.in

Expression Studies investigate where and when a gene is expressed. This can be achieved by analyzing the presence of its corresponding messenger RNA (mRNA). Techniques like in situ hybridization are crucial for this purpose.

In Situ Hybridization (ISH) allows for the localization of specific nucleic acid sequences (DNA or RNA) within a cell or tissue. compbio.com A labeled probe, complementary to the mRNA sequence of the prepro-tachykinin gene, is used to visualize the cells that are actively transcribing the gene. abcam.com This technique has been used to study the expression of other neuropeptide genes in insects and could be applied to determine which specific neurons or endocrine cells synthesize the precursor protein for CavTK-I. royalsocietypublishing.org For example, studies on the tachykinin-related peptide prohormone gene (Dtk) in Drosophila have shown its expression in larval and adult midgut endocrine cells and the central nervous system. researchgate.net

Table 4: Molecular Biology Techniques in Neuropeptide Research

| Technique | Purpose | Relevance to CavTK-I Research |

| Gene Cloning | Isolate and amplify the gene encoding a specific peptide. geneticeducation.co.inncert.nic.in | Would allow for the determination of the prepro-callitachykinin gene structure and facilitate production of recombinant peptide. |

| In Situ Hybridization | Visualize the cellular location of specific mRNA transcripts. compbio.com | Could identify the specific cells that synthesize the CavTK-I precursor, clarifying whether CavTK-I and II are co-localized. nih.gov |

Receptor Binding Assays for Ligand-Receptor Interactions

Receptor binding assays are fundamental for studying the interaction between a ligand, such as this compound (CavTK-I), and its specific receptor. revvity.co.jpmerckmillipore.com These assays are crucial for characterizing the affinity of the ligand for its receptor and for screening potential agonists or antagonists. nih.gov

The basic principle of a competitive binding assay involves a labeled ligand (often radiolabeled) competing with an unlabeled ligand (the compound of interest, e.g., CavTK-I) for binding to a receptor preparation. youtube.com The receptor source can be cell membranes from tissues known to express the receptor or from cell lines that have been engineered to express a specific receptor. revvity.co.jp

While specific receptor binding assays for CavTK-I are not explicitly described in the search results, the methodology is well-established for tachykinins. For instance, a radioimmunoassay (RIA) using a radioiodinated tracer ([¹²⁵I]tri-Gly-callitachykinin II) was used to study the binding of locustatachykinins to an antiserum, demonstrating the principle of competitive binding. researchgate.net

Key components and steps in a hypothetical CavTK-I receptor binding assay would include:

Receptor Source: Preparation of membranes from blowfly tissues (e.g., gut or brain) or a cell line expressing the CavTK receptor.

Labeled Ligand: A radiolabeled or fluorescently tagged version of CavTK-I or a related tachykinin that binds to the same receptor.

Competitive Binding: Incubation of the receptor preparation with the labeled ligand in the presence of varying concentrations of unlabeled CavTK-I.

Separation: Separation of the receptor-bound ligand from the free (unbound) ligand, often achieved by filtration. merckmillipore.com

Detection: Quantification of the bound labeled ligand, typically using a scintillation counter for radioligands or a fluorescence reader for fluorescent ligands.

The data from such an assay allows for the determination of key parameters like the inhibition constant (Ki), which reflects the affinity of CavTK-I for its receptor.

Table 5: Components of a Receptor Binding Assay for this compound

| Component | Description | Example |

| Receptor Source | Tissues or cells containing the target receptor. | Membranes from blowfly midgut or a cell line expressing the CavTK receptor. |

| Labeled Ligand | A tagged version of the ligand for detection. | [¹²⁵I]-Callitachykinin I or a fluorescently labeled analog. |

| Unlabeled Competitor | The compound whose binding affinity is being tested. | Synthetic this compound. |

| Assay Format | The method used to measure binding. | Competitive inhibition assay using filtration to separate bound and free ligand. merckmillipore.comnih.gov |

In Vivo and Ex Vivo Bioassay Systems for Functional Characterization

In vivo and ex vivo bioassays are critical for determining the physiological functions of this compound (CavTK-I). These assays measure a biological response to the application of the peptide, either in a living organism (in vivo) or in isolated tissues (ex vivo).

The initial isolation of CavTK-I from the blowfly Calliphora vomitoria was guided by a cockroach hindgut muscle contraction bioassay. nih.gov This is a classic ex vivo bioassay where the myotropic (muscle-contracting) activity of fractions from the purification process was tested on an isolated piece of tissue. researchgate.net It was found that both synthetic CavTK-I and CavTK-II stimulate contractions of the cockroach hindgut, demonstrating their myotropic nature. biologists.com

Similarly, the related locustatachykinins have been shown to induce contractions of the locust foregut and oviduct muscle in ex vivo preparations. biologists.com These findings suggest that a primary role of tachykinins in insects is the regulation of visceral muscle activity. nih.gov

In vivo studies could involve injecting CavTK-I into a living insect and observing behavioral or physiological changes. For example, locustatachykinins have been shown to induce the release of adipokinetic hormone in vivo in locusts. biologists.com While no specific actions of the callitachykinins have been identified in the blowfly itself through in vivo assays based on the provided results, this remains an important area for future research to understand the peptide's full physiological significance. biologists.com

Table 6: Bioassay Systems Used in Tachykinin Research

| Assay Type | System | Peptide Tested | Observed Effect |

| Ex Vivo | Cockroach (Leucophaea maderae) hindgut contraction | This compound and II | Stimulation of muscle contractions. nih.govbiologists.com |

| Ex Vivo | Locust (Locusta migratoria) foregut and oviduct | Locustatachykinins | Induction of muscle contractions. biologists.com |

| In Vivo | Locust (Locusta migratoria) | Locustatachykinins | Release of adipokinetic hormone. biologists.com |

Emerging Themes and Future Research Trajectories for Callitachykinin I

Elucidation of Isoform-Specific Functions and Distributions

A primary challenge in understanding the role of Callitachykinin I lies in distinguishing its specific functions from those of its co-expressed isoform, Callitachykinin II (CavTK-II). nih.gov Research has shown that both CavTK-I and CavTK-II are widely distributed throughout the central nervous system (CNS) and the midgut of Calliphora vomitoria. biologists.comnih.gov High-performance liquid chromatography (HPLC) combined with enzyme-linked immunosorbent assay (ELISA) has confirmed the presence of both isoforms in the brain, thoracic-abdominal ganglia, and midgut of adult blowflies, as well as in the larval CNS. biologists.comnih.gov

While their co-localization is established, their distinct physiological roles are not. A significant hurdle has been the lack of isoform-specific molecular probes. biologists.com For instance, an antiserum developed against CavTK-II was found to be highly specific, but earlier antisera raised against locustatachykinin, while useful for detecting the general presence of tachykinins, recognized both CavTK-I and CavTK-II. biologists.comnih.gov This cross-reactivity makes it difficult to determine if the two isoforms are always co-localized within the same cells or if they have unique cellular distributions and, by extension, functions. biologists.com Future research must prioritize the development of unambiguous probes for CavTK-I to enable precise mapping of its expression. This will be a critical step toward designing experiments that can selectively modulate CavTK-I activity and thereby elucidate its unique contributions to physiology and behavior. The study of tachykinin receptor isoforms in other species, which reveals differences in ligand affinity and signaling, underscores the physiological importance of resolving such isoform-specific questions. nih.gov

| Tissue | This compound (CavTK-I) Presence | Callitachykinin II (CavTK-II) Presence | Additional Uncharacterised TRPs |

| Adult Brain | Yes | Yes | No |

| Thoracic-Abdominal Ganglia | Yes | Yes | Yes |

| Midgut | Yes | Yes | Yes |

| Larval CNS | Yes | Yes | Yes |

This table summarizes the distribution of Callitachykinin isoforms in the blowfly, Calliphora vomitoria, based on HPLC and ELISA analysis. nih.gov

Integrative Studies of Multi-Peptide Interactions within Neural Circuits

Tachykinins are known to function as crucial neuromodulators and co-transmitters within complex neural circuits across the animal kingdom. frontiersin.orgnih.gov In insects, TRPs have been implicated in a wide array of processes, including the regulation of motor circuits, sensory processing, and the release of other hormones. frontiersin.org Callitachykinins have been identified in interneurons of the CNS and endocrine cells of the midgut, positioning them to influence both neural signaling and physiological homeostasis. biologists.com

A key future trajectory is to move beyond studying this compound in isolation and toward an integrative understanding of its interactions with other neuropeptides and neurotransmitters within defined neural circuits. For example, studies in Drosophila have shown that tachykinin signaling is involved in modulating circuits that control locomotion, food-seeking behavior, aggression, and metabolic stress. frontiersin.org It is highly probable that this compound plays a similar modulatory role in Calliphora. Future research should aim to identify the specific neural circuits where CavTK-I is active and map its co-localization with other signaling molecules. Understanding how CavTK-I interacts with other peptides to fine-tune circuit output will be essential for a complete picture of its function.

Application of Omics Technologies (Proteomics, Transcriptomics) to TRP Systems

The application of high-throughput "omics" technologies offers a powerful avenue for advancing our understanding of the this compound system. Transcriptomics, the study of the complete set of RNA transcripts, can provide a comprehensive view of the expression of the gene encoding the Callitachykinin precursor protein across different tissues and developmental stages. mdpi.com This could reveal previously unknown sites of Callitachykinin synthesis and identify how its expression is regulated by various physiological or environmental stimuli.

Proteomics, which analyzes the entire protein complement of a cell or tissue, can be used to identify and quantify the full spectrum of peptides, including CavTK-I, that are processed from the precursor protein. mdpi.comjci.org This approach can overcome the limitations of antibody-based methods by providing a more unbiased and comprehensive profile of the peptides present in a given tissue. jci.org Integrating transcriptomic and proteomic data can create a more complete picture, linking gene expression to the functional protein products that ultimately carry out biological processes. mdpi.com These technologies could be instrumental in identifying the full diversity of tachykinin-related peptides in Calliphora and discovering novel receptors or downstream signaling components associated with CavTK-I function.

Development of Novel Pharmacological Tools and Probes for TRP Research

Progress in dissecting the precise physiological roles of this compound is fundamentally dependent on the development of sophisticated pharmacological tools. As highlighted, a major limitation in the field is the lack of probes that can reliably distinguish between CavTK-I and CavTK-II. biologists.com Future efforts must focus on creating isoform-specific antibodies for immunohistochemistry and immunoassays, as well as selective agonists and antagonists for the Callitachykinin receptor(s).

The development of selective receptor antagonists, similar to those created for mammalian tachykinin (neurokinin) receptors, would be a particularly significant breakthrough. nih.govwikipedia.org Such compounds would allow researchers to block the action of this compound in a controlled manner, enabling definitive tests of its involvement in specific physiological processes. Furthermore, fluorescently labeled ligands or genetically encoded probes could be developed to visualize receptor activation and peptide release in real-time within living tissues. These advanced tools are indispensable for moving from correlational observations of peptide distribution to causal evidence of its function.

Exploration of Untapped Physiological Roles and Behavioral Paradigms

While the myotropic effects of this compound on gut tissue are established, this likely represents only one facet of its functional repertoire. researchgate.net The broad distribution of the peptide in the CNS suggests involvement in a variety of other processes. nih.gov The diverse functions of tachykinins in other insects—ranging from pain perception and aggression to metabolic regulation and hormone release—provide a roadmap for exploring untapped roles of this compound. frontiersin.orgnih.gov

Future research should investigate the potential involvement of CavTK-I in complex behaviors. For example, its role in modulating sensory input, regulating stress responses, or influencing circadian rhythms could be explored using novel behavioral assays. nih.gov Examining its function in different physiological contexts, such as during metabolic challenges or immune responses, could also uncover new roles. Tachykinins in mammals are known to participate in an extraordinarily diverse range of physiological and pathological processes, including inflammation, smooth muscle contractility, and epithelial secretion. nih.gov Exploring analogous functions for this compound in insects could reveal conserved, ancient roles for this important peptide family and open new avenues for understanding insect physiology and behavior.

Q & A

Q. What established protocols are recommended for isolating Callitachykinin I from biological sources?

Methodological Answer: Isolation typically involves chromatographic techniques (e.g., HPLC, affinity chromatography) paired with centrifugation and filtration to purify the compound from complex matrices. Documentation should adhere to reproducibility standards, including buffer compositions, temperature controls, and purity validation via spectrophotometry . For novel isolation methods, provide step-by-step protocols in the main text or supplementary materials to enable replication .

Q. Which structural elucidation techniques are most reliable for characterizing this compound?

Q. What in vitro assays are validated for assessing this compound’s bioactivity?

Methodological Answer: Receptor-binding assays (e.g., radioligand displacement) and cell-based functional assays (e.g., calcium flux measurements) are widely used. Standardize cell lines, incubation times, and negative/positive controls to minimize variability. Report EC₅₀/IC₅₀ values with 95% confidence intervals, and validate findings across independent replicates .

Advanced Research Questions

Q. How can contradictory findings in this compound’s receptor binding affinity be systematically resolved?

Methodological Answer: Conduct a meta-analysis of published binding constants, accounting for variables like buffer pH, temperature, and assay platforms (e.g., SPR vs. fluorescence polarization). Use statistical tools (e.g., Bland-Altman plots) to identify systematic biases. Replicate disputed experiments under harmonized conditions, and report raw datasets alongside analysis scripts for transparency .

Q. What experimental designs mitigate off-target effects in studies of this compound’s signaling pathways?

Methodological Answer: Employ CRISPR-generated receptor knockout models to confirm specificity. Pair pharmacological inhibition with genetic silencing (siRNA/shRNA) to validate target engagement. Use orthogonal assays (e.g., β-arrestin recruitment vs. cAMP assays) to distinguish canonical and non-canonical pathways .

Q. How should researchers address discrepancies in this compound’s pharmacokinetic profiles across species?

Methodological Answer: Perform allometric scaling with species-specific adjustments for metabolic rates and plasma protein binding. Use physiologically based pharmacokinetic (PBPK) modeling to predict human pharmacokinetics. Cross-validate findings using microdosing studies or in silico simulations (e.g., molecular dynamics) .

Q. What statistical frameworks are optimal for analyzing dose-response relationships of this compound in heterogeneous tissue samples?

Methodological Answer: Apply mixed-effects models to account for intra- and inter-sample variability. Use non-linear regression (e.g., four-parameter logistic curves) to fit dose-response data. For high-throughput screens, apply false discovery rate (FDR) corrections and sensitivity analyses to prioritize robust hits .

Methodological Best Practices

Q. How can researchers ensure reproducibility in this compound studies?

Methodological Answer: Pre-register experimental protocols on platforms like Open Science Framework. Share raw data, code, and reagent sources (e.g., vendor catalog numbers) in public repositories. Adhere to NIH guidelines for preclinical research, including randomization, blinding, and power analyses .

Q. What criteria should guide the formulation of novel hypotheses about this compound’s mechanisms?

Methodological Answer: Use the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate hypotheses. For example, a study on this compound’s role in neuroinflammation should address gaps in existing literature (e.g., unexplored crosstalk with cytokine pathways) while ensuring ethical animal/cell use .

Q. How can computational tools enhance structure-function studies of this compound?

Methodological Answer: Molecular docking (e.g., AutoDock Vina) predicts binding modes to receptors, while molecular dynamics simulations (e.g., GROMACS) assess conformational stability. Validate predictions with mutagenesis experiments targeting predicted interaction residues .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.